Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate
Overview
Description
Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate typically involves the esterification of 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of perfumes and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with enzymes or receptors in biological systems. The phenyl and carbamoyl groups may also contribute to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate: Similar structure but with a methyl group instead of a benzyl group.
Propyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness
Benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic sites in biological systems. The combination of the phenyl and carbamoyl groups also provides a unique structural framework that can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
benzyl 2-[4-(2-phenylethylcarbamoyl)phenoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4/c1-19(25(28)29-18-21-10-6-3-7-11-21)30-23-14-12-22(13-15-23)24(27)26-17-16-20-8-4-2-5-9-20/h2-15,19H,16-18H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENQYIDEVRQAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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